5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid is a complex organic compound featuring a thiatriazole ring attached to a benzene ring with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method includes the reaction of a benzene derivative with a thiatriazole precursor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the thiatriazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich compound with similar energetic properties.
1-hydroxy-3-nitro-1,2,4-triazole: Known for its use in energetic materials.
Uniqueness
5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both a thiatriazole ring and two carboxylic acid groups. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
115735-40-5 |
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Molecular Formula |
C9H6N4O4S |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
5-(thiatriazol-5-ylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N4O4S/c14-7(15)4-1-5(8(16)17)3-6(2-4)10-9-11-12-13-18-9/h1-3H,(H,14,15)(H,16,17)(H,10,11,13) |
InChI Key |
VSLAZWYCZMXHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC2=NN=NS2)C(=O)O |
Origin of Product |
United States |
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